molecular formula C12H21NO4 B6208983 tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate CAS No. 2751620-16-1

tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B6208983
CAS No.: 2751620-16-1
M. Wt: 243.30 g/mol
InChI Key: CWHNVIOGCIFRPW-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methoxymethyl group attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Addition of the Methoxymethyl Group: The methoxymethyl group can be added through alkylation reactions using methoxymethyl chloride and a suitable base.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, methoxymethyl chloride

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Hydroxymethyl derivatives

    Substitution: Substituted pyrrolidine derivatives

Scientific Research Applications

Tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methoxymethyl group can undergo substitution reactions, leading to the formation of various biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-(methoxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-formyl-3-(ethoxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-formyl-3-(methoxymethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a formyl group and a methoxymethyl group on the pyrrolidine ring. This combination of functional groups allows for diverse chemical reactivity and the potential to form a wide range of derivatives with varying biological activities.

Properties

CAS No.

2751620-16-1

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 3-formyl-3-(methoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-5-12(7-13,8-14)9-16-4/h8H,5-7,9H2,1-4H3

InChI Key

CWHNVIOGCIFRPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(COC)C=O

Purity

95

Origin of Product

United States

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